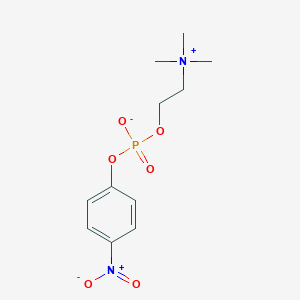

p-ニトロフェニルホスホリルコリン

概要

説明

p-ニトロフェニルホスホリルコリン: は、ホスホリパーゼC活性を測定するために使用される発色基質です。これは、コリンリン酸の4-ニトロフェニルエステルであるホスホコリンです。 ホスホリパーゼCによるp-ニトロフェニルホスホリルコリンの加水分解により、p-ニトロフェノールが遊離し、pH 7.2〜7.5で405 nmで測定できます .

科学的研究の応用

p-Nitrophenylphosphorylcholine is widely used in scientific research, particularly in the study of enzyme kinetics and phospholipase C activity. Its applications include:

Chemistry: Used as a substrate in enzyme assays to measure phospholipase C activity.

Biology: Helps in studying cell signaling pathways involving phospholipase C.

Medicine: Used in diagnostic assays to detect phospholipase C activity in various diseases.

Industry: Employed in the development of pharmaceuticals and biochemical research .

作用機序

p-ニトロフェニルホスホリルコリンの作用機序は、ホスホリパーゼCによるその加水分解を含みます。酵素はホスホコリン結合を切断し、p-ニトロフェノールとホスホリルコリンが放出されます。遊離したp-ニトロフェノールは定量的に測定できるため、酵素の活性に関する洞察が得られます。 分子標的は、加水分解反応が起こるホスホリパーゼCの活性部位を含みます .

類似化合物の比較

類似化合物:

- p-ニトロフェニルホスホコリン

- 4-ニトロフェニルホスホリルコリン

- パラ-ニトロフェニルホスホリルコリン

比較: これらの化合物は、構造と機能が似ていますが、p-ニトロフェニルホスホリルコリンは、ホスホリパーゼCアッセイの発色基質として広く使用されている点が特徴です。 その高い感度と特異性により、さまざまな研究用途で好ましい選択肢となっています .

生化学分析

Biochemical Properties

p-Nitrophenylphosphorylcholine is a chromogenic substrate used to measure the activity of phospholipase C . When p-Nitrophenylphosphorylcholine is hydrolyzed by phospholipase C, it results in the liberation of p-nitrophenol, which can be measured at 405 nm at pH 7.2-7.5 . This interaction between p-Nitrophenylphosphorylcholine and phospholipase C is crucial in studying the enzyme’s function and activity .

Cellular Effects

The hydrolysis of p-Nitrophenylphosphorylcholine by phospholipase C has significant effects on various types of cells and cellular processes . For instance, the liberation of p-nitrophenol can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of p-Nitrophenylphosphorylcholine involves its interaction with phospholipase C . When expressed in cells, phospholipase C efficiently hydrolyzes p-Nitrophenylphosphorylcholine, leading to the release of p-nitrophenol . This process demonstrates how p-Nitrophenylphosphorylcholine exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of p-Nitrophenylphosphorylcholine over time in laboratory settings are primarily observed through the measurement of p-nitrophenol liberation

Metabolic Pathways

p-Nitrophenylphosphorylcholine is involved in the metabolic pathway of phospholipase C

準備方法

合成ルートと反応条件: p-ニトロフェニルホスホリルコリンの合成は、p-ニトロフェノールと塩化ホスホリルとの反応、続いてコリンの添加によって行われます。 反応は通常、ジクロロメタンなどの有機溶媒中で、無水条件下で、制御された温度で行われます .

工業生産方法: p-ニトロフェニルホスホリルコリンの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、自動反応器と厳しい品質管理対策の使用が含まれ、高純度と収率が保証されます。 次に、再結晶またはクロマトグラフィーなどの技術を使用して製品を精製します .

化学反応の分析

反応の種類: p-ニトロフェニルホスホリルコリンは、主にホスホリパーゼCによって触媒される加水分解反応を受けます。 この加水分解により、p-ニトロフェノールとホスホリルコリンが生成されます .

一般的な試薬と条件:

試薬: ホスホリパーゼC、水

条件: pH 7.2〜7.5、温度約37°C

主な製品:

p-ニトロフェノール: 分光光度計で測定できる黄色い化合物。

ホスホリルコリン: 加水分解反応の産物

科学研究への応用

p-ニトロフェニルホスホリルコリンは、科学研究、特に酵素速度論とホスホリパーゼC活性の研究で広く使用されています。その用途には以下が含まれます。

化学: ホスホリパーゼC活性を測定するための酵素アッセイにおける基質として使用されます。

生物学: ホスホリパーゼCを含む細胞シグナル伝達経路の研究に役立ちます。

医学: さまざまな疾患におけるホスホリパーゼC活性を検出するための診断アッセイに使用されます。

業界: 医薬品開発や生化学研究に採用されています .

類似化合物との比較

- p-Nitrophenylphosphocholine

- 4-Nitrophenylphosphorylcholine

- para-Nitrophenylphosphorylcholine

Comparison: While these compounds share similar structures and functions, p-nitrophenylphosphorylcholine is unique in its widespread use as a chromogenic substrate for phospholipase C assays. Its high sensitivity and specificity make it a preferred choice in various research applications .

特性

IUPAC Name |

(4-nitrophenyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N2O6P/c1-13(2,3)8-9-18-20(16,17)19-11-6-4-10(5-7-11)12(14)15/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIXASFEPQPICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401781 | |

| Record name | p-Nitrophenylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21064-69-7 | |

| Record name | p-Nitrophenylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

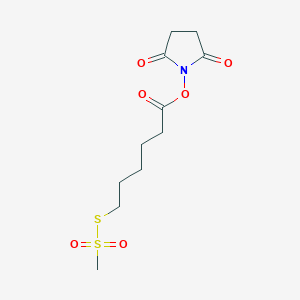

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

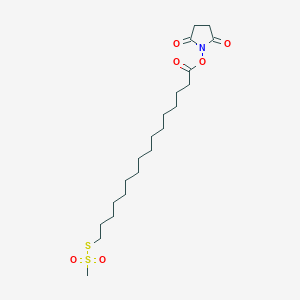

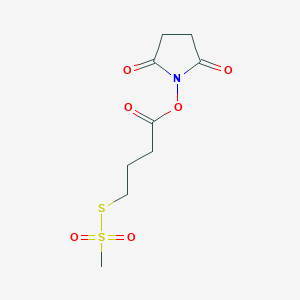

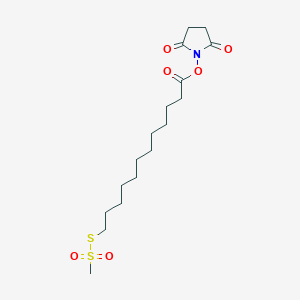

Feasible Synthetic Routes

Q1: What is the primary use of p-Nitrophenylphosphorylcholine (p-NPPC) in scientific research?

A: p-NPPC serves as a chromogenic substrate for detecting and characterizing phospholipase C (PLC) activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] PLC enzymes cleave p-NPPC, releasing p-nitrophenol, which can be easily detected spectrophotometrically due to its yellow color. This allows researchers to quantify PLC activity in various biological samples.

Q2: How does p-NPPC interact with PLC, and what are the downstream effects of this interaction?

A: p-NPPC acts as a substrate analog for the natural substrate of PLC, phosphatidylcholine. [, ] Upon binding to the enzyme's active site, PLC hydrolyzes the phosphodiester bond in p-NPPC, releasing p-nitrophenol and phosphorylcholine. [, ] This hydrolysis reaction is the basis for the colorimetric detection of PLC activity.

Q3: What are the structural characteristics of p-NPPC?

A3:

- Spectroscopic Data:

Q4: Are there other enzymes besides PLC that can hydrolyze p-NPPC?

A: Yes, research has shown that some alkaline phosphatases and phosphodiesterases can also hydrolyze p-NPPC. [, , , ] This emphasizes the importance of using appropriate controls and considering the potential activity of other enzymes when interpreting experimental results using p-NPPC.

Q5: How does the structure of p-NPPC relate to its activity as a PLC substrate?

A: The phosphorylcholine moiety of p-NPPC mimics the polar head group of phosphatidylcholine, the natural substrate of PLC. This structural similarity enables p-NPPC to bind to the enzyme's active site. [, ] The p-nitrophenyl group acts as a chromogenic reporter, allowing for easy detection of the hydrolysis product.

Q6: Has p-NPPC been used to study PLC from various organisms?

A: Yes, p-NPPC has been extensively used to investigate PLC activity in a diverse range of organisms, including bacteria like Pseudomonas aeruginosa [, , , ], Legionella pneumophila [, ], and Clostridium botulinum [], as well as fungi like Aspergillus fumigatus [] and Candida albicans []. This highlights its broad applicability in studying PLC across different species.

Q7: Are there any known issues or limitations associated with using p-NPPC as a PLC substrate?

A7: While p-NPPC is a widely used and valuable tool for PLC research, there are some limitations to consider:

- Specificity: As mentioned earlier, p-NPPC can be hydrolyzed by enzymes other than PLC, potentially leading to inaccurate interpretations if not properly controlled. [, , , ]

- Artificial Substrate: p-NPPC is a synthetic substrate and may not perfectly mimic the natural substrate's interactions with the enzyme. [, ]

Q8: Are there any alternative substrates to p-NPPC for studying PLC activity?

A8: Researchers have explored other substrates for studying PLC activity, including:

- Naturally-occurring phospholipids: Using the enzyme's natural substrate, such as phosphatidylcholine, can provide more physiologically relevant information but requires more complex detection methods. []

Q9: Beyond its use as a substrate, are there other applications of p-NPPC in research?

A: p-NPPC has been explored in affinity chromatography for purifying C-reactive protein, which exhibits binding affinity for phosphorylcholine. [] This application highlights the versatility of p-NPPC as a research tool.

Q10: What is the historical significance of p-NPPC in PLC research?

A: The introduction of p-NPPC as a substrate significantly advanced PLC research by providing a simple, sensitive, and quantitative method for measuring enzyme activity. [] This facilitated the identification, purification, and characterization of PLCs from various organisms, contributing substantially to our understanding of these important enzymes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B15979.png)